

# Spectroscopic Profile of 1,4-Dibromo-2-iodobenzene: A Technical Guide

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## Compound of Interest

Compound Name: 1,4-Dibromo-2-iodobenzene

Cat. No.: B1317579

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **1,4-Dibromo-2-iodobenzene** (CAS No. 89284-52-6), a halogenated aromatic compound with applications in organic synthesis and materials science. Due to the limited availability of public domain spectroscopic data for this specific compound, this guide presents predicted data based on established principles and spectral data of analogous compounds, alongside generalized experimental protocols for acquiring such data.

## Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **1,4-Dibromo-2-iodobenzene**. These values are estimations and should be confirmed by experimental analysis.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
~7.8-8.0	d	~2-3	H-3
~7.5-7.7	dd	~8-9, ~2-3	H-5
~7.2-7.4	d	~8-9	H-6

Solvent: CDCl<sub>3</sub>, Reference: TMS at 0.00 ppm

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data

Chemical Shift (δ) (ppm)	Assignment
~140-142	C-2
~138-140	C-5
~132-134	C-3
~122-124	C-4
~120-122	C-6
~95-97	C-1

Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> at 77.16 ppm

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Weak-Medium	C-H aromatic stretching
~1550-1570	Medium	C=C aromatic stretching
~1450-1470	Medium	C=C aromatic stretching
~1000-1020	Strong	C-H in-plane bending
~800-820	Strong	C-H out-of-plane bending (indicative of 1,2,4-trisubstitution)
~650-670	Medium-Strong	C-Br stretching
~600-620	Medium	C-I stretching

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
362/364/366	Variable	[M] <sup>+</sup> (Molecular ion with bromine isotopes)
283/285	Variable	[M-Br] <sup>+</sup>
235/237	Variable	[M-I] <sup>+</sup>
156	Variable	[M-Br-I] <sup>+</sup>
75	Variable	[C <sub>6</sub> H <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic compounds like **1,4-Dibromo-2-iodobenzene**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of approximately 5-10 mg of **1,4-Dibromo-2-iodobenzene** is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- **<sup>1</sup>H NMR Spectroscopy:** Proton NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Key parameters include a spectral width of 0-10 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.
- **<sup>13</sup>C NMR Spectroscopy:** Carbon-13 NMR spectra are recorded on the same instrument, typically at a frequency of 100 or 125 MHz. A spectral width of 0-200 ppm is used. Due to the low natural abundance of <sup>13</sup>C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required. Proton decoupling is employed to simplify the spectrum to singlets for each unique carbon atom.

### Infrared (IR) Spectroscopy

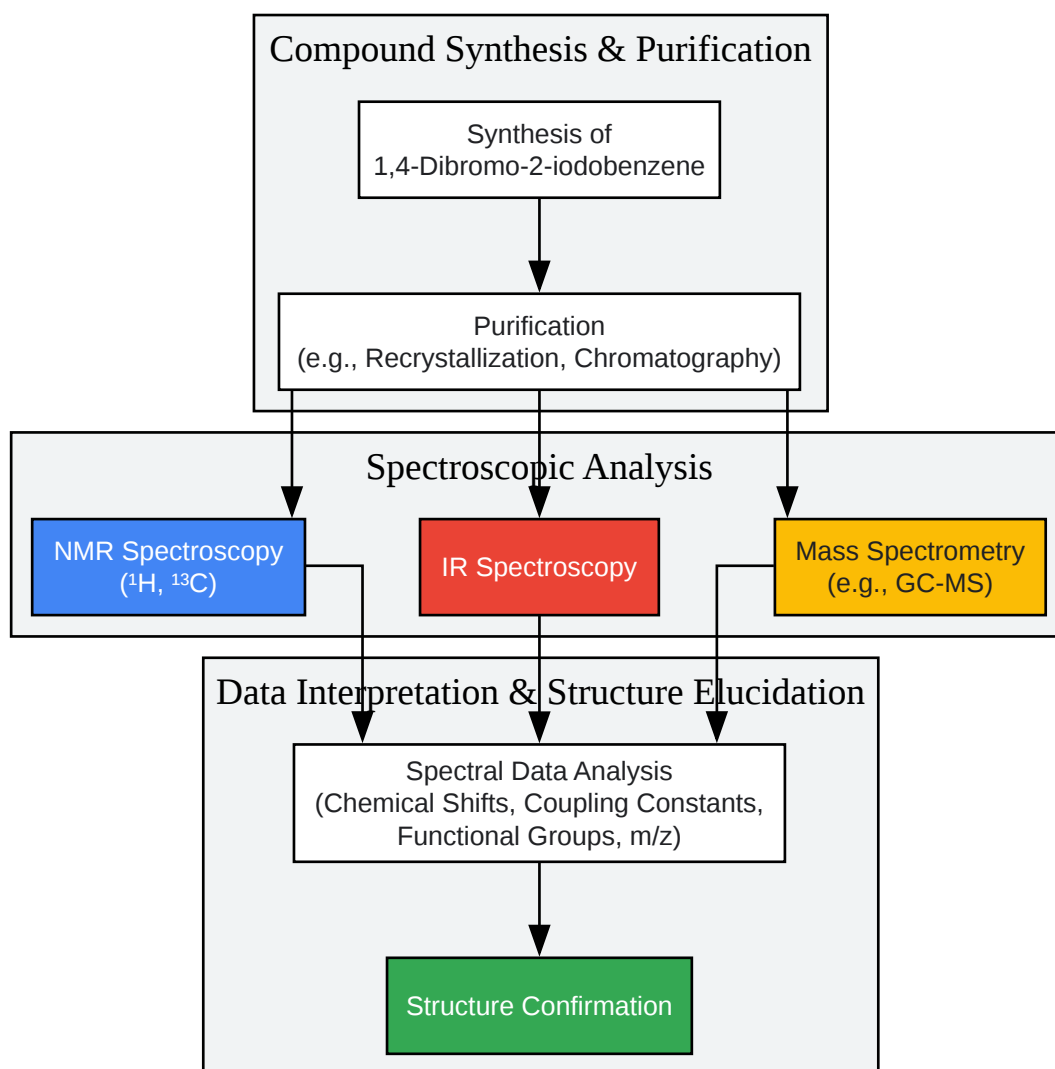
- **Sample Preparation (Attenuated Total Reflectance - ATR):** A small amount of the solid **1,4-Dibromo-2-iodobenzene** is placed directly onto the crystal of an ATR accessory. Pressure is applied to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A typical measurement consists of 16 to 32 scans at a resolution of  $4\text{ cm}^{-1}$  over the range of  $4000\text{ to }400\text{ cm}^{-1}$ . A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

#### Mass Spectrometry (MS)

- **Sample Introduction and Ionization:** The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before analysis. A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is then ionized in the mass spectrometer, typically using electron ionization (EI) at 70 eV.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, generating a mass spectrum.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like **1,4-Dibromo-2-iodobenzene**.



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Spectroscopic analysis workflow for an organic compound.

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